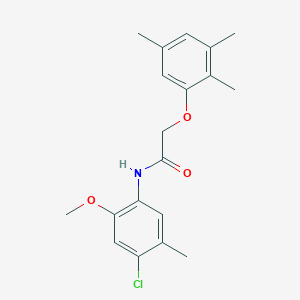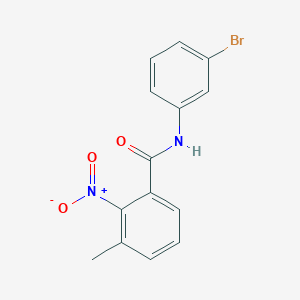
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a selective antagonist of the μ-opioid receptor, which is a protein that plays a crucial role in the regulation of pain, reward, and addiction.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug development. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to selectively block the μ-opioid receptor, which is a target for many opioid drugs. This makes N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide a valuable tool for investigating the role of the μ-opioid receptor in pain, reward, and addiction.
Mécanisme D'action
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and prevents the binding of other molecules such as opioids. By blocking the μ-opioid receptor, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can inhibit the effects of opioids such as pain relief, euphoria, and addiction.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have significant biochemical and physiological effects. In animal studies, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce opioid-induced analgesia, tolerance, and dependence. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the rewarding effects of opioids such as morphine and heroin. These effects suggest that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide may have potential therapeutic applications in the treatment of opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a highly selective antagonist of the μ-opioid receptor, which means that it can be used to investigate the specific role of this receptor in various biological processes. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has a relatively short half-life, which means that it may need to be administered frequently in experiments.
Orientations Futures
There are several future directions for the research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is to investigate the potential therapeutic applications of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in the treatment of opioid addiction. Another direction is to investigate the role of the μ-opioid receptor in other biological processes such as stress, anxiety, and depression. Additionally, there is a need for the development of more potent and selective antagonists of the μ-opioid receptor.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-chloro-2-methoxy-5-methylphenol with 2-(2,3,5-trimethylphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide as a white crystalline solid. The synthesis method of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-11-6-12(2)14(4)17(7-11)24-10-19(22)21-16-8-13(3)15(20)9-18(16)23-5/h6-9H,10H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFFOITCGTQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)



![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)
![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)



![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)


![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)